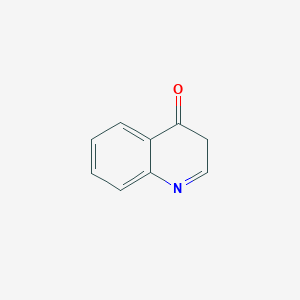

Quinolin-4(3H)-one

Description

Significance of Quinolin-4(3H)-one as a Privileged Heterocyclic Scaffold

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of biological activities. The this compound nucleus is widely recognized as such a scaffold. scirp.orgacs.orgnih.gov Its derivatives have been a focal point of research due to their extensive pharmacological potential, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. mdpi.comeco-vector.comekb.egnih.gov

The versatility of the this compound scaffold stems from the various positions on its bicyclic system (the benzene (B151609) and pyrimidinone rings) that can be functionalized. researchgate.net Modifications at positions 2 and 3, for instance, have been shown to yield compounds with significantly enhanced biological activities. scirp.org This adaptability allows for the creation of large libraries of derivatives, each with potentially unique properties, making it a cornerstone in the design and synthesis of novel chemical compounds. ijprajournal.com The stability of the quinazolinone ring system towards metabolic oxidation, reduction, and hydrolysis further enhances its appeal as a foundational structure in chemical synthesis. researchgate.net

The broad applicability of the this compound scaffold is evident in the sheer number of natural and synthetic compounds that incorporate this core structure. nih.gov It is a recurring motif in over 200 naturally occurring alkaloids and is a key component in numerous synthetic compounds developed for a variety of research applications. nih.gov

Historical Context of this compound Research

The journey of this compound research began in the late 19th century. The first synthesis of a quinolinone compound was reported around this period, marking the inception of a field of study that would grow exponentially in the decades to follow. nih.gov A significant milestone in the early research of this scaffold was the synthesis of the first 4(3H)-quinazolinone compound in 1869 from anthranilic acid and cyanogen. ijprajournal.com

The early 20th century saw continued interest in the synthesis and properties of quinolinone derivatives. However, it was in the mid-20th century that research in this area gained significant momentum. A pivotal moment was the elucidation of the structure of febrifugine (B1672321) in the early 1950s, an alkaloid containing the 4(3H)-quinazolinone scaffold, which was known for its antimalarial properties in traditional Chinese medicine. ijprajournal.com This discovery spurred intense investigation into the synthesis and biological activities of other quinazolinone-based compounds. ijprajournal.com

The development of synthetic methodologies has been a continuous focus of this compound research. Over the years, numerous synthetic routes have been developed, allowing for the efficient and versatile construction of the quinazolinone core and its derivatives. nih.gov These methods range from classical condensation reactions to more modern techniques, reflecting the evolution of organic synthesis as a discipline. srce.hrijarsct.co.in The ongoing development of novel synthetic strategies continues to be a driving force in the exploration of the chemical potential of the this compound scaffold. acs.orgnih.gov

Detailed Research Findings

The following table summarizes key research findings related to the diverse activities of this compound derivatives:

| Research Area | Key Findings | Citations |

| Antimicrobial Activity | Quinazolin-4(3H)-one derivatives have demonstrated significant activity against a range of bacteria and fungi. mdpi.comeco-vector.comekb.eg The introduction of specific substituents, such as a naphthyl radical or an amide group, can enhance activity against strains like Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Some derivatives act by inhibiting bacterial DNA gyrase and topoisomerase IV. eco-vector.com | mdpi.comeco-vector.comekb.eg |

| Anticancer Activity | The quinazolinone nucleus is a scaffold for many antitumor drugs. scirp.org These compounds can act through various mechanisms, including the inhibition of enzymes like dihydrofolate reductase (DHFR) and tyrosine kinase receptors (TKR). scirp.org The modification of the methyl group at the second position has led to analogues with notable biological activity. scirp.org | scirp.org |

| Antiviral Activity | Research has explored the potential of quinazolinone derivatives as antiviral agents, including activity against HIV. scirp.orgmdpi.com | scirp.orgmdpi.com |

| Anti-inflammatory Activity | The this compound scaffold has been utilized to develop compounds with anti-inflammatory properties. mdpi.comekb.eg | mdpi.comekb.eg |

| Central Nervous System (CNS) Activity | Certain derivatives have been investigated for their effects on the central nervous system, including anticonvulsant and hypnotic activities. scirp.orgekb.eg | scirp.orgekb.eg |

Structure

3D Structure

Properties

CAS No. |

758684-45-6 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

3H-quinolin-4-one |

InChI |

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,6H,5H2 |

InChI Key |

HETSDWRDICBRSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 4 3h One and Its Derivatives

Classical Synthetic Routes

The foundational methods for constructing the quinolin-4(3H)-one core have been established for over a century. These routes, while robust, often necessitate stringent reaction conditions.

Niementowski Reaction and its Modified Protocols

The Niementowski reaction is a cornerstone in the synthesis of quinazolin-4(3H)-ones, which are structurally related to quinolin-4(3H)-ones. The classical approach involves the thermal condensation of anthranilic acids with amides. wikipedia.org This method, however, typically requires high temperatures and can involve lengthy reaction times. nih.gov The analogous Niementowski quinoline (B57606) synthesis reacts anthranilic acids with ketones or aldehydes to yield γ-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with quinolin-4(3H)-ones. wikipedia.org

The mechanism is believed to proceed similarly to the Friedländer synthesis, initiating with the formation of a Schiff base, followed by an intramolecular condensation and subsequent dehydration to form the quinoline ring. wikipedia.org

Several modifications have been developed to improve the practicality of the Niementowski synthesis.

Alternative Reagents: One significant modification involves substituting anthranilic acid with isatoic anhydride (B1165640). nih.gov

Catalysis: The addition of reagents like phosphorus oxychloride or the use of catalytic amounts of acid or base can mediate the condensation under less harsh conditions. wikipedia.org Polyphosphoric acid has also been employed to facilitate the reaction. wikipedia.org

These modifications aim to enhance yields and broaden the substrate scope, making the Niementowski route more versatile for creating diverse derivatives.

Benzoxazinone (B8607429) Intermediate Approaches

The use of 4H-3,1-benzoxazin-4-ones as stable, isolable intermediates is a prevalent and versatile strategy for synthesizing this compound derivatives, particularly 2,3-disubstituted quinazolin-4-ones. rjptonline.org The general two-step process begins with the cyclization of an N-acylanthranilic acid, often formed in situ from anthranilic acid and an acid anhydride or acyl chloride. ijprajournal.comuomosul.edu.iq The resulting benzoxazinone is then treated with a primary amine or other nitrogen nucleophiles to yield the target quinazolinone.

For instance, anthranilic acid can be converted to 2-propyl-4H-3,1-benzoxazinone, which upon reaction with ammonium (B1175870) acetate (B1210297), yields 2-propylquinazolin-4(3H)-one. srce.hr Similarly, reacting benzoxazinone intermediates with hydrazine (B178648) hydrate (B1144303) is a common method for producing 3-amino-4(3H)-quinazolinones. uomosul.edu.iqmediresonline.org This approach allows for the systematic introduction of substituents at the 2- and 3-positions of the quinazolinone ring. One-pot protocols have also been developed where the benzoxazinone is formed and reacted with an amine without isolation, streamlining the synthetic process. rjptonline.org

Cyclocondensation Reactions

Cyclocondensation reactions represent a broad and fundamental class of methods for assembling the this compound skeleton. Beyond the specific examples above, other notable cyclocondensation strategies are widely employed.

A prominent method is the three-component, one-pot condensation of anthranilic acid, an amine, and an orthoester (such as triethyl orthoformate) or formic acid. researchgate.netmdpi.com This reaction is typically acid-catalyzed and offers a direct route to 3-substituted quinazolin-4-ones. Another classical named reaction is the Camps quinoline synthesis, which involves the base-catalyzed cyclization of an o-acylaminoacetophenone to form a hydroxyquinoline, a tautomer of quinolin-4(one). mdpi.com More recently, a domino three-component reaction of arenediazonium salts, nitriles, and anthranilates has been developed to afford 3-arylquinazolin-4(3H)-ones through multiple C–N bond formations in a single pot. acs.org

Modern and Sustainable Synthetic Strategies

In response to the growing demand for environmentally benign chemical processes, modern techniques focusing on energy efficiency and reduced waste have been applied to the synthesis of quinolin-4(3H)-ones.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has emerged as a powerful tool for accelerating organic reactions, and the synthesis of quinolin-4(3H)-ones is no exception. srce.hr This non-conventional energy source can dramatically reduce reaction times from hours to minutes and frequently leads to higher product yields with fewer by-products compared to conventional heating. nih.govmdpi.com

MWI has been successfully applied to nearly all classical routes:

Niementowski Reaction: The microwave-assisted Niementowski reaction can be performed under solvent-free conditions, often using a solid support like montmorillonite (B579905) K-10 clay, which acts as both an energy transfer medium and an acidic catalyst. nih.govijarsct.co.in

Cyclocondensation Reactions: The three-component synthesis of 4(3H)-quinazolinones from anthranilic acid, anilines, and orthoesters is highly efficient under MWI, particularly when catalyzed by heteropolyacids in solvent-free conditions. mdpi.comresearchgate.net

Benzoxazinone Routes: The conversion of benzoxazinone intermediates to quinazolinones is also significantly accelerated by microwave heating. srce.hr

The table below summarizes findings from various studies on microwave-assisted synthesis.

| Starting Materials | Catalyst/Conditions | Product Type | Reaction Time | Yield (%) | Reference |

| Anthranilic Acid, Formamide | Montmorillonite K-10, Solvent-free, MWI | 3H-Quinazolin-4-one | 4 min | Good | nih.gov |

| Anthranilic Acid, Aniline (B41778), Triethyl Orthoformate | H₃PW₁₂O₄₀, Solvent-free, MWI (450W) | 3-Phenyl-4(3H)-quinazolinone | 13 min | 80% | mdpi.com |

| 2-Propyl-4H-3,1-benzoxazinone, Ammonium Acetate | MWI (100W, 120°C) | 2-Propylquinazolin-4(3H)-one | 2-5 min | N/A | srce.hr |

| Anthranilamide, Benzaldehyde (B42025) | SbCl₃ (1 mol%), Solvent-free, MWI (200W) | 2-Phenyl-quinazolin-4(3H)-one | 3-5 min | 94% | scispace.com |

| Aniline, Ethyl Acetoacetate | NKC-9 Resin, Solvent-free, MWI (400W) | 2-Methyl-1H-quinolin-4-one | 1.5 min | High | asianpubs.org |

Ultrasonic-Assisted Reactions

Ultrasonic irradiation provides another green alternative for promoting chemical reactions through the phenomenon of acoustic cavitation. royalsocietypublishing.org This technique has been effectively used to synthesize quinoline and its derivatives, offering advantages such as shorter reaction times, mild conditions, and often improved yields.

Ultrasound has been applied in various synthetic transformations leading to quinolinone-based structures:

O-alkylation: The synthesis of 4-alkoxy-2-methylquinolines from the corresponding quinolin-4-ol was achieved in just 15 minutes using ultrasound, a significant improvement over the 18 hours required by conventional stirring methods. nih.gov

Multicomponent Reactions: A three-component, one-pot cyclocondensation to produce pyrimido[4,5-b]quinoline derivatives was successfully performed using ultrasound as the heating method. royalsocietypublishing.org Similarly, an efficient synthesis of complex spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline] derivatives was developed in water under ultrasonic irradiation. orientjchem.org

The table below presents comparative data on ultrasonic-assisted synthesis.

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

| O-Alkylation of 6-methoxy-2-methylquinolin-4-ol | Ultrasound (Sonication) | 15 min | 45-84% | nih.gov |

| O-Alkylation of 6-methoxy-2-methylquinolin-4-ol | Conventional Stirring | 18 h | 49-95% | nih.gov |

| Three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]diones | Ultrasound (50°C) | 5 min | 86% | orientjchem.org |

Solvent-Free Reaction Conditions

The synthesis of this compound and its derivatives under solvent-free conditions represents a significant advancement in green chemistry, minimizing the use of hazardous organic solvents and often leading to improved reaction efficiency. scispace.comsrce.hr Microwave irradiation has emerged as a powerful tool in this context, frequently employed to accelerate reactions and enhance yields. scispace.comijarsct.co.in

One notable solvent-free method involves the condensation of anthranilamide with various aldehydes or ketones. For instance, using antimony(III) trichloride (B1173362) (SbCl3) as a catalyst under microwave irradiation, quinazolin-4(3H)-one derivatives have been synthesized in good to excellent yields within minutes. scispace.com This process is characterized by its simplicity, mild reaction conditions, and high product yields. scispace.com The optimal conditions were found to be 1 mol% of SbCl3 and a microwave power of 200 W. scispace.com

Another approach utilizes organic clays (B1170129) as catalysts. ijarsct.co.in The reaction of anthranilic acid with amides, ketones, or urea (B33335) under solvent-free microwave irradiation using red, white, or black organic clays has been shown to produce quinazolinone and quinoline derivatives in moderate to excellent yields. ijarsct.co.in This method benefits from a simple work-up procedure. ijarsct.co.in

Furthermore, a metal- and catalyst-free approach has been developed for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes. mdpi.com This method relies on the direct oxidation-cyclization of in situ prepared aldehydes from styrenes, offering a sustainable and environmentally friendly route to these heterocyclic compounds. mdpi.com The reaction of o-aminobenzamide and styrene (B11656) in the absence of a solvent yielded the desired product, highlighting the feasibility of solvent-free synthesis. mdpi.com

The reinvestigation of the synthesis of 2-propyl-4(3H)-quinazolin-4-one has also been performed under microwave irradiation and solvent-free conditions, demonstrating the ongoing efforts to develop cleaner and more efficient synthetic protocols. srce.hr

Table 1: Examples of Solvent-Free Synthesis of this compound Derivatives

| Starting Materials | Catalyst | Conditions | Product | Yield (%) | Reference |

| Anthranilamide, Benzaldehyde | SbCl3 (1 mol%) | Microwave (200W) | 2-Phenyl-quinazolin-4(3H)-one | 92 | scispace.com |

| Anthranilamide, Cinnamaldehyde | SbCl3 (1 mol%) | Microwave (200W) | 2-Styryl-quinazolin-4(3H)-one | 87 | scispace.com |

| Anthranilamide, 2-Furaldehyde | SbCl3 (1 mol%) | Microwave (200W) | 2-(2-Furyl)quinazolin-4(3H)-one | 88 | scispace.com |

| Anthranilic acid, Ethyl methyl ketone | Red Clay | Microwave | Quinoline derivative | 78 | ijarsct.co.in |

| o-Aminobenzamide, Styrene | None | 120°C, 20h | 2-Phenylquinazolin-4(3H)-one | 56 | mdpi.com |

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives, aiming to develop more environmentally benign and sustainable methodologies. researchgate.netresearchgate.net These approaches focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. srce.hrnih.gov

A significant green chemistry approach involves the use of deep eutectic solvents (DES) and microwave irradiation. researchgate.netresearchgate.net For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a two-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. researchgate.net Additionally, 3-substituted-quinazolin-4(3H)-ones can be prepared in a one-pot, one-step reaction of anthranilic acid, amines, and orthoesters in a microwave reactor. researchgate.net

The use of water as a solvent is another cornerstone of green chemistry. Passerini reactions of an isocyanide, quinoline-4-carbaldehyde (B127539), and cinnamic acid derivatives have been successfully carried out in water at room temperature, affording high yields of the desired products without the need for purification. echemcom.com This method is notable for its operational simplicity and mild conditions. echemcom.com

Furthermore, the development of protocols that utilize non-toxic and readily available reagents is a key aspect of green chemistry. An efficient protocol for the synthesis of quinazolin-4(3H)-one has been developed using substituted 2-aminobenzamide (B116534) with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and H2O2 as an oxidant. nih.gov This method proceeds via a radical mechanism and has been extended to the synthesis of biologically active compounds. nih.gov

Catalyst-free and metal-free systems are also gaining prominence. An efficient and selective oxidative procedure for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions, highlighting a sustainable and environmentally friendly approach. mdpi.com

Table 2: Green Chemistry Approaches to this compound Synthesis

| Reaction Type | Key Green Feature | Starting Materials | Product | Reference |

| Two-step synthesis | Deep Eutectic Solvent (Choline chloride:urea) | Anthranilic acid, Acetic anhydride, Amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | researchgate.net |

| One-pot, one-step synthesis | Microwave irradiation | Anthranilic acid, Amines, Orthoester | 3-Substituted-quinazolin-4(3H)-ones | researchgate.net |

| Passerini reaction | Water as solvent | Isocyanide, Quinoline-4-carbaldehyde, Cinnamic acid derivatives | 2-(Alkyl/arylamino)-2-oxo-1-(quinolin-4-yl)ethyl cinnamates | echemcom.com |

| Oxidative cyclization | H2O2 as oxidant, DMSO as carbon source | Substituted 2-aminobenzamide | Quinazolin-4(3H)-one | nih.gov |

| Oxidative olefine bond cleavage | Metal- and catalyst-free | o-Aminobenzamides, Styrenes | Quinazolinones | mdpi.com |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have become a highly effective and versatile strategy for the synthesis of this compound and its derivatives, allowing for the construction of complex molecular architectures in a single, convergent step. rsc.org These reactions are prized for their high atom economy and the ability to generate diverse molecular structures. echemcom.comopenmedicinalchemistryjournal.com

One prominent example is the one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives to produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org This domino reaction proceeds under metal-free, mild conditions and involves the formation of three new C-N bonds. acs.org

Isocyanide-based MCRs, such as the Passerini reaction, have also been successfully employed. The reaction of an isocyanide, quinoline-4-carbaldehyde, and cinnamic acid derivatives in water at room temperature yields 2-(alkyl/arylamino)-2-oxo-1-(quinolin-4-yl)ethyl cinnamate (B1238496) derivatives in quantitative yields. echemcom.com This procedure is operationally simple and does not require product purification. echemcom.com

Furthermore, the synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones has been achieved through a one-pot reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, utilizing p-toluenesulfonic acid as a green promoter. nih.gov This methodology allows for the simultaneous formation of both the quinoline and quinazolinone rings. nih.gov

The use of catalysts can further enhance the efficiency of MCRs. For instance, sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been used as a reusable catalyst for the MCR of aromatic aldehydes, 2-aminobenzimidazole, and dimedone to synthesize benzimidazo-quinazolinones under solvent-free conditions. openmedicinalchemistryjournal.com Similarly, iodine has been used to catalyze the MCR of active methylene (B1212753) compounds, aromatic aldehydes, and 5-aminotetrazole (B145819) to produce fused quinazolines. openmedicinalchemistryjournal.com

Table 3: Multi-Component Reactions for the Synthesis of this compound Scaffolds

| Reaction Name/Type | Components | Catalyst/Promoter | Product Type | Reference |

| Domino Three-Component Assembly | Arenediazonium salts, Nitriles, Bifunctional anilines | None (Metal-free) | 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | acs.org |

| Passerini Reaction | Isocyanide, Quinoline-4-carbaldehyde, Cinnamic acid derivatives | None (in water) | 2-(Alkyl/arylamino)-2-oxo-1-(quinolin-4-yl)ethyl cinnamate derivatives | echemcom.com |

| One-Pot Quinoline/Quinazolinone Fusion | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-Toluenesulfonic acid | Quinoline-fused dihydro/spiro-quinazolinones | nih.gov |

| Benzimidazo-quinazolinone Synthesis | Aromatic aldehydes, 2-Aminobenzimidazole, Dimedone | Sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H) | Benzimidazo-quinazolinones | openmedicinalchemistryjournal.com |

| Fused Quinazoline (B50416) Synthesis | Active methylene compounds, Aromatic aldehydes, 5-Aminotetrazole | Iodine | Fused quinazolines | openmedicinalchemistryjournal.com |

Catalyst-Mediated Syntheses

Copper-Catalyzed Reactions

Copper catalysis has proven to be a versatile and efficient tool for the synthesis of this compound and its derivatives, offering pathways that are often more environmentally benign than those using other transition metals. researchgate.netacs.org These reactions frequently proceed under mild conditions and exhibit good functional group tolerance. mdpi.comorganic-chemistry.org

A notable copper-catalyzed method involves the reaction of 2-aminobenzonitrile (B23959) with benzyl (B1604629) bromides to afford quinazolin-4(3H)-ones. This one-pot reaction proceeds through a sequence of N-benzylation, Csp3-H oxidation, CN hydrolysis, and cyclization. researchgate.net This process is highly selective, yielding only the desired quinazolinone products. researchgate.net

Another approach is the copper-catalyzed imidoylative cross-coupling/cyclocondensation of 2-isocyanobenzoates and amines. acs.org This reaction utilizes copper(II) acetate as an environmentally friendly catalyst and proceeds well in anisole, a sustainable solvent, without the need for dry conditions or an inert atmosphere. acs.org The scope of this reaction is broad, accommodating various functionalized isocyanobenzoates and a range of substituted amines. acs.org

Copper catalysts have also been employed in the synthesis of 2-(1,2,3-triazoyl) quinazolinones through a multicomponent reaction. mdpi.com In this process, 2-azidobenzaldehyde, anthranilamide, and a terminal alkyne are reacted in the presence of a copper(I) catalyst. mdpi.com The reaction conditions can be tuned to selectively produce either the dihydroquinazolinone or the fully aromatic quinazolinone. mdpi.com

Furthermore, reusable copper catalysts, such as Cu3(BTC)2 (BTC = 1,3,5-benzene tricarboxylate), have been developed for the oxidative synthesis of quinazolinones under mild conditions. mdpi.com This highlights the move towards more sustainable catalytic systems.

Table 4: Copper-Catalyzed Synthesis of this compound Derivatives

| Starting Materials | Copper Catalyst | Reaction Type | Product | Reference |

| 2-Aminobenzonitrile, Benzyl bromides | Cu(I) | One-pot N-benzylation/Csp3-H oxidation/CN hydrolysis/cyclization | Quinazolin-4(3H)-ones | researchgate.net |

| 2-Isocyanobenzoates, Amines | Copper(II) acetate | Imidoylative cross-coupling/cyclocondensation | Quinazolin-4-ones | acs.org |

| 2-Azidobenzaldehyde, Anthranilamide, Terminal alkyne | CuI | Multicomponent reaction | 2-(1,2,3-Triazoyl) quinazolinones | mdpi.com |

| 2-Aminobenzamide, Aldehyde | SBA-16/GPTMS-TSC-Cu(I) | Condensation | 2,3-Dihydroquinazolin-4(1H)-ones | mdpi.com |

| Not specified | Cu3(BTC)2 | Oxidative synthesis | Quinazolinones | mdpi.com |

Organic Clay Catalysis

Organic clays have emerged as effective, environmentally friendly, and often reusable catalysts for the synthesis of this compound and its derivatives. ijarsct.co.inijarsct.co.in Their use aligns with the principles of green chemistry, particularly when combined with solvent-free conditions and microwave irradiation. ijarsct.co.inresearchgate.net

A prominent application of organic clay catalysis is in the modified Niementowski and Friedländer synthesis of quinazolin-4(3H)-one and quinoline derivatives. ijarsct.co.in The reaction of anthranilic acid with amides, diketones, or urea is efficiently catalyzed by red, white, or black organic clays under solvent-free conditions using microwave irradiation. ijarsct.co.inijarsct.co.in This method offers moderate to excellent yields and a simple work-up procedure. ijarsct.co.in

The catalytic activity of these clays is attributed to their structural and compositional features, which can be preserved under microwave irradiation. ijarsct.co.in The use of organic clays as solid acid catalysts under solvent-free conditions provides several advantages, including ease of separation and potential for reuse. ijarsct.co.inijarsct.co.in

Furthermore, metal salt-supported clays have been proposed as catalysts for the synthesis of 4(3H)-quinazolinones from anthranilamide and aldehydes in a refluxing solvent. scribd.com This indicates the versatility of clay-based catalytic systems.

Research has also demonstrated the use of montmorillonite clays (KSF or K-10) in catalyzing the synthesis of related heterocyclic compounds, suggesting their potential for broader application in this compound synthesis. researchgate.net

Table 5: Organic Clay-Catalyzed Synthesis of this compound and Related Derivatives

| Starting Materials | Clay Catalyst | Reaction Conditions | Product Type | Reference |

| Anthranilic acid, Ethyl methyl ketone | Red Clay | Solvent-free, Microwave | Quinoline derivative | ijarsct.co.in |

| Anthranilic acid, Cyclohexanone | Red Clay | Solvent-free, Microwave | Quinoline derivative | ijarsct.co.in |

| Anthranilic acid, Acetyl acetone | Red Clay | Solvent-free, Microwave | 3-Methyl-6H-benzo[c] scispace.comresearchgate.netoxazocin-6-one | ijarsct.co.in |

| Anthranilic acid, Ethyl acetoacetate | Red Clay | Solvent-free, Microwave | 3-Methyl-3H-benzo[c] scispace.comresearchgate.netoxazocine-4,6-dione | ijarsct.co.in |

| Anthranilamide, Aldehyde | Metal salt-supported clay | Refluxing solvent | 4(3H)-Quinazolinones | scribd.com |

Molecular Iodine Catalysis

Molecular iodine has gained significant attention as an inexpensive, non-toxic, and readily available catalyst for various organic transformations, including the synthesis of this compound and its derivatives. mdpi.com Its mild Lewis acidity allows it to efficiently catalyze reactions under relatively gentle conditions.

One key application of molecular iodine is in the oxidative coupling of 2-aminobenzamide with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. mdpi.com This reaction proceeds effectively without the need for any metal or ligand, and the amount of iodine plays a crucial role in the reaction's success. mdpi.com

Molecular iodine also catalyzes the intramolecular C(sp3)-H/N-H oxidative cross-coupling of 2-(benzylamino)benzamides to form 2-arylquinazolin-4(3H)-ones. mdpi.com This method is characterized by good functional group tolerance, metal-free conditions, simple operation, and high yields. mdpi.com

In a different approach, molecular iodine, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP), has been used for the one-pot tandem synthesis of 2-phenylquinazolines from benzylamines and 2-aminobenzophenones. This method avoids the use of metal catalysts and hazardous reagents. Similarly, iodine has been used to catalyze the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant under solvent-, additive-, and transition-metal-free conditions.

The Friedländer annulation, a classic method for quinoline synthesis, can also be effectively catalyzed by molecular iodine. The reaction of 2-aminoaryl ketones with α-methylene ketones proceeds smoothly at room temperature in the presence of a catalytic amount of iodine to produce a range of quinoline derivatives in good to excellent yields. This method avoids the use of harsh acidic or basic conditions.

Table 6: Molecular Iodine-Catalyzed Synthesis of this compound and Related Derivatives

| Starting Materials | Co-reagents/Oxidants | Reaction Type | Product Type | Reference |

| 2-Aminobenzamide, Aryl methyl ketones | None | Oxidative coupling | 2-Aryl quinazolin-4(3H)-ones | mdpi.com |

| 2-(Benzylamino)benzamides | DMSO | Intramolecular oxidative cross-coupling | 2-Arylquinazolin-4(3H)-ones | mdpi.com |

| Benzylamines, 2-Aminobenzophenones | TBHP | One-pot tandem reaction | 2-Phenylquinazolines | |

| 2-Aminobenzaldehydes/2-Aminobenzophenones, Benzylamines | O2 | Aerobic oxidation | Quinazolines | |

| 2-Aminoaryl ketones, α-Methylene ketones | None | Friedländer annulation | Quinolines |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful and environmentally benign tool for organic synthesis, facilitating reactions between reactants in immiscible phases. In the context of this compound synthesis, PTC, often in conjunction with microwave irradiation, has been employed to enhance reaction rates and yields, providing simple, efficient, and eco-friendly techniques. srce.hr

One prominent application involves the use of quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. Davoodnia and colleagues reported a solvent-free synthesis of 2-arylquinazolin-4(3H)-ones through the cyclocondensation of 2-aminobenzamide and aromatic aldehydes. researchgate.netmdpi.com In this method, TBAB acts as a neutral ionic liquid catalyst. The reaction can be directed to yield either 2,3-dihydroquinazolin-4(1H)-ones or the fully oxidized quinazolin-4(3H)-ones by controlling the presence of an oxidizing agent like copper(II) chloride. researchgate.net

Another approach combines microwave irradiation with PTC for the N-alkylation and condensation reactions of 2-propyl-4(3H)-quinazolin-4-one. srce.hr Using tetrabutylammonium benzoate (B1203000) (TBAB) as a novel neutral ionic catalyst, a series of 2,3-disubstituted quinazolin-4-one derivatives were synthesized. srce.hr For instance, the reaction of 2-propylquinazolin-4(3H)-one with various alkylating agents under microwave irradiation in the presence of TBAB and potassium carbonate afforded the desired N-alkylated products in good yields. srce.hr

| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Ref. |

| 1 | 2-Aminobenzamide, Aromatic Aldehydes | TBAB, CuCl₂, Solvent-free, 100 °C | 2-Arylquinazolin-4(3H)-ones | Good | researchgate.net |

| 2 | 2-Propyl-4(3H)-quinazolin-4-one, Alkylating agents | TBAB, K₂CO₃, MW, 120 °C | 2,3-Disubstituted quinazolin-4(3H)-ones | 78-92 | srce.hr |

| 3 | 2-Aminobenzamide, Aromatic Aldehydes | TBAB, MW, Solvent-free, 120 °C | 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | Excellent | mdpi.com |

Metal-Free Approaches

The development of metal-free synthetic routes is a primary goal in green chemistry to avoid the cost and potential toxicity of residual metals in the final products. Several innovative metal-free strategies for the synthesis of quinolin-4(3H)-ones have been reported, often utilizing affordable and environmentally benign catalysts and reagents.

One significant metal-free approach involves the reaction of 2-aminobenzamides with various coupling partners under oxidative conditions. For example, molecular iodine has been used to catalyze the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. acs.orgorganic-chemistry.orgorganic-chemistry.org The amount of iodine is critical for the selectivity of this transformation. acs.orgorganic-chemistry.org Similarly, iodine can promote an oxidative decarboxylation of α-amino acids, followed by cyclization with 2-aminobenzamides to yield a range of quinazolinones. organic-chemistry.org

Another strategy involves the direct oxidative cyclization of 2-aminobenzamides with styrenes. This reaction can be achieved under metal- and catalyst-free conditions using an oxidant like di-tert-butyl peroxide (DTBP) and an additive such as p-toluenesulfonic acid (p-TsOH) in a solvent like DMSO. mdpi.com Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using fluorescein (B123965) as a photocatalyst and TBHP as an oxidant, also provides a green, metal-free pathway to quinazolin-4(3H)-ones. rsc.org

Furthermore, catalyst- and solvent-free conditions have been developed for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester, highlighting the move towards more sustainable synthetic protocols. rsc.org

| Entry | Reactants | Catalyst/Reagents | Product | Yield (%) | Ref. |

| 1 | 2-Aminobenzamide, Aryl methyl ketones | I₂ | 2-Aryl quinazolin-4(3H)-ones | Good | acs.orgorganic-chemistry.org |

| 2 | 2-Aminobenzamides, Styrenes | DTBP, p-TsOH, DMSO | 2-Aryl quinazolin-4(3H)-ones | Good to High | mdpi.com |

| 3 | 2-Aminobenzamides, Aldehydes | Fluorescein, TBHP, Visible light | 2-Substituted quinazolin-4(3H)-ones | Good to Excellent | rsc.org |

| 4 | Isatoic anhydride, Amine, Orthoester | Catalyst and Solvent-free | 2,3-Disubstituted quinazolin-4(3H)-ones | Excellent | rsc.org |

| 5 | o-Fluorobenzamides, Amides | Cs₂CO₃, DMSO | 2,3-Disubstituted quinazolin-4(3H)-ones | Up to 73% | mdpi.com |

Oxidative Dehydrogenation Strategies

Oxidative dehydrogenation is a common and crucial step in many synthetic routes to quinolin-4(3H)-ones, converting a dihydroquinazolinone intermediate into the final aromatic product. This transformation typically involves the use of a suitable oxidant.

A classic example is the one-pot synthesis from 2-aminobenzamides and aldehydes. The initial cyclocondensation, often catalyzed by an acid like p-toluenesulfonic acid (p-TsOH), forms a 2,3-dihydroquinazolin-4(1H)-one intermediate. organic-chemistry.org Subsequent in-situ oxidative dehydrogenation using an oxidant like phenyliodine diacetate (PIDA) furnishes the desired 4(3H)-quinazolinone. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is notable for its mild reaction conditions and has been successfully applied to synthesize derivatives bearing N-alkoxy substituents. organic-chemistry.orgresearchgate.net

Other oxidants such as tert-butyl hydroperoxide (TBHP) are also widely used. For instance, a synergetic TBHP/K₃PO₄-promoted oxidative cyclization of isatins and amidine hydrochlorides at room temperature provides a facile synthesis of various functionalized quinazolin-4(3H)-ones. organic-chemistry.org The combination of TBHP with a catalyst like iodine can also facilitate the oxidative condensation of 2-aminobenzamides with primary alcohols. nih.gov

Visible light photocatalysis offers a greener alternative for this oxidative step. The combination of a photocatalyst like fluorescein with TBHP under visible light irradiation can effectively promote the condensation and subsequent dehydrogenation of 2-aminobenzamides and aldehydes. rsc.org Similarly, the oxidation of benzyl alcohol to benzaldehyde, followed by condensation and oxidative dehydrogenation, can be achieved using visible light and TBHP. acs.org

| Entry | Precursor/Reactants | Oxidant/Catalyst | Product | Yield (%) | Ref. |

| 1 | 2-Aminobenzamides, Aldehydes | p-TsOH, PIDA | 4(3H)-Quinazolinones | Moderate to Excellent | organic-chemistry.orgorganic-chemistry.org |

| 2 | Isatins, Amidine hydrochlorides | TBHP, K₃PO₄ | Functionalized quinazolin-4(3H)-ones | Good | organic-chemistry.org |

| 3 | 2-Aminobenzamides, Aldehydes | Fluorescein, TBHP, Visible Light | 2-Substituted quinazolin-4(3H)-ones | Good to Excellent | rsc.org |

| 4 | 2-Aminobenzamides, Benzyl alcohol | O₂, t-BuONa | 2-Phenylquinazolin-4(3H)-ones | Up to 84% | dntb.gov.uadoaj.org |

Oxidant-Free Approaches

In the spirit of atom economy and green chemistry, developing synthetic methods that avoid the use of external oxidants is highly desirable. These "oxidant-free" or "acceptorless dehydrogenation" strategies often rely on the liberation of hydrogen gas or the formation of other reduced byproducts.

One such approach involves a copper-catalyzed three-component reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov This method proceeds under mild conditions and is considered oxidant-free as the sulfonyl group is eliminated during the aromatization step, driving the reaction to completion. nih.gov

Another strategy involves the reaction of 2-aminobenzamides with aldehydes, but instead of using an external oxidant, the reaction is designed to proceed via a cascade of cyclocondensation and elimination. This has been demonstrated in a metal-free synthesis where 2-amino-N-methoxybenzamides react with aldehydes, promoted by acetic acid, to yield 4(3H)-quinazolinones. nih.gov

Furthermore, stainless-steel-driven decarboxylative acyl radical generation from α-keto acids has been shown to enable an oxidant-free and solvent-free synthesis of 2-arylquinazolinones from 2-aminobenzamides at room temperature. organic-chemistry.org Graphene oxide nanosheets have also been utilized as a catalyst for the synthesis of quinazolin-4(3H)-ones from anthranilamide and β-ketoesters or 1,3-diketones at elevated temperatures, proceeding through a selective C-C bond cleavage under metal- and oxidant-free conditions. rsc.org An efficient transition-metal-free route has also been developed through a one-pot intermolecular annulation of o-aminobenzamides and thiols, where the thiol substrate itself is proposed to promote the dehydroaromatization step without an external oxidant. doaj.org

| Entry | Reactants | Catalyst/Conditions | Key Feature | Yield (%) | Ref. |

| 1 | 2-Aminobenzamides, Sulfonyl azides, Terminal alkynes | Cu(I) catalyst | Elimination of sulfonyl group | High | nih.gov |

| 2 | 2-Amino-N-methoxybenzamides, Aldehydes | Acetic acid | Elimination of methoxy (B1213986) group | Good to Excellent | nih.gov |

| 3 | 2-Aminobenzamides, α-Keto acids | Stainless steel, Solvent-free, RT | Decarboxylative acyl radical generation | Good | organic-chemistry.org |

| 4 | Anthranilamide, β-Ketoester/1,3-Diketone | Graphene oxide, High temp. | Selective C-C bond cleavage | Good | rsc.org |

| 5 | o-Aminobenzamides, Thiols | Transition-metal-free | Thiol-promoted dehydroaromatization | Up to 98% | doaj.org |

Utilizing Unique Carbon Sources (e.g., DMSO, Alcohols)

Innovative synthetic strategies have emerged that utilize readily available and inexpensive bulk chemicals as C1 sources for building the this compound scaffold. Dimethyl sulfoxide (DMSO) and various alcohols have proven to be versatile single-carbon synthons in this regard.

Dimethyl Sulfoxide (DMSO) as a Carbon Source

DMSO can serve as both a solvent and a methine (=CH-) source in the synthesis of quinazolinones. mdpi.com An efficient protocol for the synthesis of quinazolin-4(3H)-one involves the reaction of substituted 2-aminobenzamides with DMSO, using hydrogen peroxide (H₂O₂) as a green oxidant. acs.org Mechanistic studies suggest the reaction proceeds via a radical pathway. acs.org

Another method employs trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid promoter for the reaction of isatoic anhydride and primary amines with DMSO as the carbon source. researchgate.net Isotope labeling studies using DMSO-d₆ confirmed that the methylene unit in the final product originates from DMSO. researchgate.netbeilstein-journals.org In some cases, DMSO activation is achieved through other means, such as with potassium persulfate (K₂S₂O₈), to generate a reactive thiomethyl ketone intermediate. beilstein-journals.org

Alcohols as a Carbon Source

Primary alcohols, particularly methanol (B129727) and benzyl alcohol, are attractive C1 sources due to their low cost and availability. A simple metal-ligand cooperative approach using air-stable Cu(II) complexes enables the dehydrogenative functionalization of various alcohols to form quinazolin-4(3H)-ones from 2-aminobenzamides under mild aerobic conditions. organic-chemistry.orgorganic-chemistry.org

An iridium-catalyzed acceptorless dehydrogenative coupling of o-aminobenzamides with methanol has also been developed. researchgate.net This method highlights the potential of transition-metal-catalyzed activation of methanol for heterocycle construction. researchgate.net Furthermore, a transition-metal-free and solvent-free oxidative condensation of 2-aminobenzamides and benzyl alcohols can be achieved using t-BuONa as a base and oxygen as the sole oxidant. dntb.gov.uadoaj.org The reaction is believed to proceed through the initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation and dehydrogenation. dntb.gov.uadoaj.org

| Entry | Reactants | C1 Source | Catalyst/Reagents | Product | Yield (%) | Ref. |

| 1 | 2-Aminobenzamide | DMSO | H₂O₂ | Quinazolin-4(3H)-one | Moderate to Good | acs.org |

| 2 | Isatoic anhydride, Primary amine | DMSO | TMSOTf | 2-Substituted quinazolin-4(3H)-ones | High | researchgate.net |

| 3 | 2-Aminobenzamides | Benzyl alcohol | Cu(II) complex, Aerobic | 2-Aryl quinazolin-4(3H)-ones | Good | organic-chemistry.orgorganic-chemistry.org |

| 4 | o-Aminobenzamides | Methanol | [Cp*Ir(2,2'-bpyO)(H₂O)] | Quinazolinones | Good | researchgate.net |

| 5 | 2-Aminobenzamides | Benzyl alcohol | t-BuONa, O₂ (air), Solvent-free | 2-Phenylquinazolin-4(3H)-ones | Up to 84% | dntb.gov.uadoaj.org |

Reactivity and Derivatization Strategies of Quinolin 4 3h One

General Reactivity Patterns and Chemical Transformations

The chemical behavior of the quinazolin-4(3H)-one core is characterized by the interplay between the electron-rich benzene (B151609) ring and the pyrimidine (B1678525) ring, which contains an amide moiety. This arrangement allows for a variety of chemical transformations.

Key reactivity patterns include:

Nucleophilic Substitution: The C4-carbonyl group can be converted into a thione using reagents like phosphorus pentasulfide (P₂S₅). ekb.eg This thione can then be displaced by nucleophiles. Similarly, the C4 position can be chlorinated, often with phosphoryl chloride (POCl₃), to create a reactive 4-chloroquinazoline (B184009) intermediate that readily undergoes nucleophilic substitution with amines, thiols, or azide (B81097) ions. researchgate.netarkat-usa.org

Electrophilic Substitution: The benzene portion of the molecule is susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents and the deactivating effect of the pyrimidine ring.

N-Alkylation/Arylation: The nitrogen atom at the N-3 position is readily alkylated or arylated under basic conditions, allowing for the introduction of a wide variety of substituents. srce.hracs.org

Ring Opening-Ring Closure (RORC): Pyrano[3,2-c]quinolinones, related structures, can undergo ring opening at the C-2 position and subsequent reclosure at the C-4 position when treated with binucleophiles. arkat-usa.org This strategy allows for the construction of complex fused heterocyclic systems.

Condensation Reactions: The methyl group at the C-2 position is sufficiently acidic to undergo condensation reactions with aldehydes, forming chalcone-like derivatives. scirp.org This extends the conjugation of the system and provides a handle for further functionalization.

These general transformations form the basis for the more specific derivatization strategies discussed in the following sections.

Structural Modification at Key Positions

Structure-activity relationship (SAR) studies have consistently shown that the biological profile of quinazolin-4(3H)-one derivatives is highly dependent on the substitution pattern at specific positions on both the pyrimidine and benzene rings. ijmpr.innih.gov

Positions 2 and 3 of the quinazolinone ring are critical hotspots for chemical modification, significantly influencing the molecule's interaction with biological targets. researchgate.net

Position 2: The C-2 position is frequently substituted with small alkyl (e.g., methyl), aryl (e.g., phenyl), or heterocyclic groups. researchgate.net The presence of a methyl or phenyl group is often considered essential for CNS activity. researchgate.net The C-2 methyl group can be used as a synthetic handle for further elaboration. For instance, it can be condensed with aldehydes to create styryl derivatives. scirp.org Alternatively, starting from 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a hydrazinyl group can be introduced at C-2, which serves as a precursor for hydrazones and pyrazoles. mdpi.com

Position 3: The N-3 position is the most commonly modified site, with a vast number of derivatives bearing different substituents. Alkylation and arylation are common strategies. srce.hracs.org For example, reaction of the quinazolinone with various alkyl halides or their equivalents in the presence of a base like potassium carbonate introduces diverse side chains. srce.hr The introduction of a substituted aromatic ring at this position has been shown to be beneficial for antimicrobial and CNS depressant activities. nih.govresearchgate.net

The following table summarizes representative modifications at positions 2 and 3.

| Position | Reagent/Precursor | Type of Substitution | Resulting Derivative | Ref |

| C-2 | 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one + Hydrazine (B178648) hydrate (B1144303) | Hydrazinyl | 2-Hydrazinylquinazolin-4(3H)-one | mdpi.com |

| C-2 | 2-Methyl-quinazolin-4(3H)-one + 4-Chlorobenzaldehyde (B46862) | Styryl | 2-(4-chlorostyryl)quinazolin-4(3H)-one | scirp.org |

| N-3 | 2-Aminobenzamide (B116534) + Aromatic aldehydes | Aryl | 2,3-Diaryl-quinazolin-4(3H)-one | nih.gov |

| N-3 | 2-Propylquinazolin-4(3H)-one + Ethyl chloroacetate (B1199739) / K₂CO₃ | Alkyl ester | 3-(Ethoxycarbonylmethyl)-2-propylquinazolin-4(3H)-one | srce.hr |

| N-3 | 2-Amino-N-phenyl benzamide (B126) + DMSO/H₂O₂ | Phenyl | 3-Phenylquinazolin-4(3H)-one | acs.org |

Modifications on the homocyclic benzene ring, particularly at positions 6 and 8, are crucial for modulating the electronic properties and steric profile of the quinazolinone core.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, at positions 6 and 8 has been identified as a key strategy for enhancing antimicrobial activities. nih.gov For example, 6-bromo-quinazolinone derivatives serve as important intermediates for a variety of biologically active compounds. nih.gov

Alkylation: The placement of methyl groups on the benzene ring can have a pronounced effect on biological activity. In a study on 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones, substitution with a methyl group at the C-8 position resulted in potent larvicidal activity. who.int In another series, C-6 or C-7 methyl substitution on a related quinolone scaffold led to antagonist activity at the CB2 receptor, whereas C-8 methyl substitution produced agonists. researchgate.net

The table below provides examples of substitutions on the benzene ring.

| Position | Substituent | Starting Material/Method | Observation/Activity | Ref |

| C-6, C-8 | Halogen (Br, I) | Synthesis from halogenated anthranilic acid | Often improves antimicrobial activity | ijmpr.innih.gov |

| C-8 | Methyl | From 3-methylanthranilic acid | Potent larvicidal activity in a specific series | who.int |

| C-6 | Methyl | From 5-methylanthranilic acid | Moderate larvicidal activity | who.int |

| C-6, C-8 | Bromo | Synthesis from 3,5-dibromoanthranilic acid | Used as scaffold for antiepileptic agents | researchgate.net |

While most derivatizations occur at C-2, N-3, and the benzene ring, the N-1 and C-4 positions also offer opportunities for structural diversification. Note that in the standard quinazolin-4(3H)-one scaffold, the N-1 position is part of the amide bond and is typically unsubstituted unless the synthetic route starts from a pre-functionalized precursor. However, modifications involving the C-4 carbonyl and side chains attached elsewhere are common.

C-4 Carbonyl Transformations: The carbonyl group at C-4 is a versatile functional group. It can be thionated with Lawesson's reagent or P₂S₅ to yield the corresponding quinazoline-4(3H)-thione. ekb.eg This thione is a valuable intermediate, which can be further reacted with nucleophiles. For example, treatment with hydrazine hydrate can introduce a hydrazino group at the C-4 position, which can then be used to build fused triazole rings. ekb.eg

N-1 Side Chain Modification (in related Quinolones): In the closely related 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold, the N-1 position is readily substituted. Studies have shown that varying the N-1 side chain from an n-pentyl group to various aromatic, cycloalkyl-alkyl, or benzyl (B1604629) moieties significantly impacts receptor affinity. ucl.ac.be For instance, replacing an N-1 alkyl chain with a 4-fluorobenzyl group can alter the binding profile at cannabinoid receptors. ucl.ac.be

Side Chains Attached to Other Positions: Side chains attached to the N-3 position are frequently modified. For example, an ester group introduced at N-3 can be converted to a hydrazide, which then acts as a building block for introducing a wide range of heterocyclic and hydrazone moieties. ekb.eg

Substitutions on the Benzene Ring (Positions 6 and 8)

Formation of Fused Heterocyclic Systems

A key derivatization strategy involves using the quinazolin-4(3H)-one scaffold as a platform to construct more complex, fused polycyclic systems. This approach often leads to novel compounds with unique pharmacological properties.

The incorporation of pyrazole (B372694) rings and hydrazone functionalities is a particularly fruitful area of research, yielding compounds with significant antimicrobial and other biological activities. mdpi.com

Synthesis of Hydrazone Derivatives: A common and effective method begins with the synthesis of 2-hydrazinylquinazolin-4(3H)-one. This key intermediate is prepared by reacting 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with hydrazine hydrate. mdpi.com The resulting 2-hydrazinyl derivative can then be condensed with a variety of aldehydes and ketones to produce a library of quinazolinone-hydrazone derivatives. mdpi.comsioc-journal.cn These reactions are typically carried out by refluxing the reactants in a solvent like glacial acetic acid. mdpi.com

Formation of Fused Pyrazoles: The hydrazone derivatives serve as excellent precursors for pyrazole ring formation. A widely used method is the Vilsmeier-Haack reaction. Treating the quinazolinone-hydrazones with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) leads to cyclization, affording 1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehydes. mdpi.com This reaction introduces a formyl group on the newly formed pyrazole ring, which can be used for further functionalization.

Alternative Pyrazole Fusions: Other strategies can create pyrazoles fused directly to the quinoline (B57606)/quinazoline (B50416) framework. For example, Friedländer condensation of a substituted 5-aminopyrazole-4-carbaldehyde with a ketone can yield pyrazolo[3,4-b]quinolines. semanticscholar.org Another approach involves the reaction of amidrazones with pyrazolone-derived synthons to create complex tetracyclic pyrazolo[4,3-c] Current time information in Bangalore, IN.evitachem.comijarsct.co.intriazino[4,5-a]quinolin-4(5H)-ones. nih.gov

The following table outlines the synthesis of representative hydrazone and pyrazole derivatives.

| Starting Material | Reagent(s) | Resulting Scaffold | Product Example | Ref |

| 2-Hydrazinylquinazolin-4(3H)-one | Furan-2-carbaldehyde | Hydrazone | 2-(2-(Furan-2-ylmethylene)hydrazinyl)quinazolin-4(3H)-one | mdpi.com |

| 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | DMF/POCl₃ (Vilsmeier-Haack) | Fused Pyrazole | 3-(Furan-2-yl)-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehyde | mdpi.com |

| 2-Hydrazinylquinazolin-4(3H)-one | Aromatic aldehydes | Hydrazone (Schiff Base) | Quinazoline 4(3H)-one hydrazides | researchgate.net |

| 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one | Two-step cyclization | Fused Pyrazole | Dihydro-1H-pyrazole-1-carbonyl)phenyl)-quinazolin-4(3H)-ones | researchgate.net |

| Amidrazones | (Pyrazol-4-ylidene)propanedinitrile | Fused Pyrazolo-triazino-quinoline | Pyrazolo[4,3-c] Current time information in Bangalore, IN.evitachem.comijarsct.co.intriazino[4,5-a]quinolin-4(5H)-ones | nih.gov |

Synthesis of Spiroisoindolone and other Fused Systems

The quinolin-4(3H)-one scaffold serves as a versatile building block for the synthesis of complex heterocyclic systems, including spiro-fused compounds. Spirooxindoles, in particular, are a prominent class of compounds in medicinal chemistry, and their fusion with a quinoline moiety can lead to novel structures with interesting biological activities.

A common strategy for the synthesis of spiro[indoline-3,4'-quinoline] derivatives involves multi-component reactions. For instance, a one-pot, three-component reaction of isatins, an amine, and a suitable third component can yield spiro[indoline-3,4'-quinoline] derivatives. One such reaction involves isatins, 5,5-dimethyl-3-(2-phenylhydrazinyl)cyclohex-2-enones, and malononitrile (B47326) in ethanol (B145695) with piperidine (B6355638) as a catalyst to afford 2′-amino-7′,7′-dimethyl-2,5′-dioxo-1′-(phenylamino)-5′,6′,7′,8′-tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives. thieme-connect.com This method provides a convenient route to highly functionalized spiro compounds. thieme-connect.com

Another approach to spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones utilizes a (±)-camphor-10-sulfonic acid-catalyzed multi-component reaction under ultrasound irradiation. nih.gov For example, the reaction of isatins, naphthalene-1-amine, and 1,3-dicarbonyl compounds yields spiro[benzo[h]quinoline-7,3′-indoline]diones. nih.gov Similarly, reacting isatins, 5-amino-1-methyl-3-phenylpyrazole, and 1,3-dicarbonyl compounds produces spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones. nih.gov

The synthesis of spiro[indoline-3, 4′-pyrano[3, 2-h]quinolines] has also been achieved through a three-component reaction of 8-hydroxyquinoline (B1678124), isatins, and either malononitrile or ethyl cyanoacetate (B8463686) in the presence of piperidine. rhhz.net This reaction proceeds under mild conditions and provides good yields of the desired spiro compounds. rhhz.net

Furthermore, the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been reported via a spirocondensation reaction of diexo- and diendo-2-aminonorbornene carboxamides with various substituted isatins. mdpi.com

While many methods focus on building the quinoline ring during the spiro-annulation step, the direct use of a pre-formed this compound to construct a spiroisoindolone system is less common. However, the reactivity of the C3 position of the this compound could potentially be exploited in reactions with isatin-derived precursors to form the desired spiro linkage.

Table 1: Examples of Synthesized Spiro-fused Systems

| Entry | Reactants | Product | Catalyst/Conditions | Ref |

|---|---|---|---|---|

| 1 | Isatin, 5,5-dimethyl-3-(2-phenylhydrazinyl)cyclohex-2-enone, malononitrile | 2′-Amino-7′,7′-dimethyl-2,5′-dioxo-1′-(phenylamino)-5′,6′,7′,8′-tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile | Piperidine, Ethanol, rt | thieme-connect.com |

| 2 | Isatin, naphthalene-1-amine, dimedone | Spiro[benzo[h]quinoline-7,3′-indoline]dione derivative | (±)-Camphor-10-sulfonic acid, H₂O/EtOH, Ultrasound | nih.gov |

| 3 | Isatin, 5-amino-1-methyl-3-phenylpyrazole, dimedone | Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative | (±)-Camphor-10-sulfonic acid, H₂O/EtOH, Ultrasound | nih.gov |

| 4 | 8-Hydroxyquinoline, isatin, malononitrile | Spiro[indoline-3, 4′-pyrano[3, 2-h]quinoline] derivative | Piperidine, Ethanol, rt | rhhz.net |

| 5 | Diexo-2-aminonorbornene carboxamide, 5-methylisatin | (2R*,4aR*,5R*,8S*,8aS*)-5′-methyl-4a,5,8,8a-tetrahydro-1H-spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione | Acetic acid, Reflux | mdpi.com |

Incorporation of Isoxazole (B147169) Moiety

The fusion of an isoxazole ring to the this compound core is a significant derivatization strategy, as isoxazole-containing compounds are known to exhibit a wide range of biological activities. A primary method for achieving this is through 1,3-dipolar cycloaddition reactions. mdpi.comdntb.gov.uaresearchgate.net

The synthesis of novel quinazolin-4(3H)-one-isoxazole hybrids can be accomplished via a multi-step process. mdpi.comdntb.gov.uaresearchgate.net This typically begins with the N-alkylation of quinazolin-4(3H)-one with propargyl bromide to introduce a terminal alkyne functionality, yielding 3-(prop-2-yn-1-yl)quinazoline-4(3H)-one, which serves as the dipolarophile. mdpi.com This intermediate then undergoes a 1,3-dipolar cycloaddition with various in situ generated arylnitrile oxides (the 1,3-dipole). mdpi.comdntb.gov.uaresearchgate.net The nitrile oxides are typically prepared from the corresponding aryl aldoximes by oxidation. This reaction selectively produces 3,5-disubstituted isoxazoles. mdpi.comdntb.gov.uaresearchgate.net

Density Functional Theory (DFT) calculations have been employed to study the regioselectivity of this cycloaddition, confirming that the reaction proceeds via a concerted but asynchronous mechanism. mdpi.comdntb.gov.uaresearchgate.net

Another method for incorporating an isoxazole moiety involves the reaction of chalcone (B49325) derivatives of quinazolinone with hydroxylamine (B1172632) hydrochloride. innovareacademics.inamazonaws.com For example, 3-[4-(5-(3,4-disubstituted phenyl)-4,5-dihydroisoxazol-3-yl)phenyl]-2-substitutedphenylthis compound derivatives have been synthesized by reacting the corresponding quinazolinone chalcones with hydroxylamine hydrochloride in the presence of pyridine. innovareacademics.inamazonaws.com

Table 2: Synthesis of this compound-Isoxazole Derivatives via 1,3-Dipolar Cycloaddition

| Entry | Dipolarophile | 1,3-Dipole (from precursor) | Product | Ref |

|---|---|---|---|---|

| 1 | 3-(Prop-2-yn-1-yl)quinazoline-4(3H)-one | Phenylnitrile oxide (from benzaldehyde (B42025) oxime) | 3-((3-Phenylisoxazol-5-yl)methyl)quinazolin-4(3H)-one | mdpi.com |

| 2 | 3-(Prop-2-yn-1-yl)quinazoline-4(3H)-one | 4-Chlorophenylnitrile oxide (from 4-chlorobenzaldehyde oxime) | 3-((3-(4-Chlorophenyl)isoxazol-5-yl)methyl)quinazolin-4(3H)-one | mdpi.com |

| 3 | 3-(Prop-2-yn-1-yl)quinazoline-4(3H)-one | 4-Methoxyphenylnitrile oxide (from 4-methoxybenzaldehyde (B44291) oxime) | 3-((3-(4-Methoxyphenyl)isoxazol-5-yl)methyl)quinazolin-4(3H)-one | mdpi.com |

| 4 | 3-(Prop-2-yn-1-yl)quinazoline-4(3H)-one | 4-Nitrophenylnitrile oxide (from 4-nitrobenzaldehyde (B150856) oxime) | 3-((3-(4-Nitrophenyl)isoxazol-5-yl)methyl)quinazolin-4(3H)-one | mdpi.com |

| 5 | 3-(Prop-2-yn-1-yl)quinazoline-4(3H)-one | 2,4-Dichlorophenylnitrile oxide (from 2,4-dichlorobenzaldehyde (B42875) oxime) | 3-((3-(2,4-Dichlorophenyl)isoxazol-5-yl)methyl)quinazolin-4(3H)-one | mdpi.com |

Metal Chelation and Complex Formation

The this compound scaffold and its derivatives possess heteroatoms that can act as coordination sites for metal ions, leading to the formation of metal complexes. These complexes have garnered interest due to their potential applications in various fields, including medicinal chemistry.

Schiff base derivatives of quinazolin-4(3H)-one are particularly effective ligands for metal chelation. For instance, a Schiff base synthesized from 3-amino-2-methyl-4(3H)-quinazolinone and 3-hydroxybenzaldehyde (B18108) has been used to prepare complexes with Cd(II), Ni(II), Zn(II), and Cu(II). nih.govnih.gov Characterization studies, including IR, NMR, and mass spectrometry, have shown that this bidentate ligand coordinates to the metal center through the lactam oxygen and the azomethine nitrogen. nih.govnih.gov Similarly, copper(II) complexes of Schiff base ligands derived from the reaction of 3-amino-2-methyl-4(3H)-quinazolinone with various substituted aromatic aldehydes have been reported. researchgate.netresearchgate.net

Another example involves a quinazoline derivative incorporating an 8-hydroxyquinoline moiety, a well-known chelating agent. The resulting ligand, 2-(4-phenylpiperazinyl)methyl-3-(8-quinolinol-5-yl)-4(3H)-quinazolinone, forms chelates with transition metals such as Cu(II), Co(II), Ni(II), Zn(II), and Mn(II).

The thiol group in 2-mercapto-4(3H)-quinazolinone also provides a coordination site for metal ions, making it a potential ligand in coordination chemistry. cymitquimica.com

The coordination of metal ions to these ligands can lead to the formation of complexes with specific geometries. For example, powder X-ray diffraction studies of Cd(II), Ni(II), Zn(II), and Cu(II) complexes with a quinazolinone-derived Schiff base revealed a triclinic crystal system for all of them. nih.govnih.gov

Table 3: Examples of Metal Complexes of this compound Derivatives

| Entry | Ligand | Metal Ion(s) | Coordination Sites | Resulting Complex | Ref |

|---|---|---|---|---|---|

| 1 | 3-[[(E)-(3-hydroxyphenyl)-methylidene]amino]-2-methyl-quinazolin-4(3H)-one (HAMQ) | Cd(II), Ni(II), Zn(II), Cu(II) | Lactam oxygen, Azomethine nitrogen | [M(HAMQ)₂]X₂ type complexes | nih.govnih.gov |

| 2 | Schiff base from 3-amino-2-methyl-4(3H)-quinazolinone and substituted aromatic aldehydes | Cu(II) | Not specified | Copper(II) complexes | researchgate.netresearchgate.net |

| 3 | (E)-2-methyl-3-((1-(naphthalen-1-yl)ethylidene)amino)quinazolin-4(3H)-one | Zn(II), Ni(II), Co(II) | Not specified | Metal-ligand complexes | orientjchem.org |

Spectroscopic Characterization Techniques in Quinolin 4 3h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of quinolin-4(3H)-one derivatives, offering deep insights into the molecular structure.

1H NMR and 13C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing this compound compounds. In ¹H NMR spectra of this compound derivatives, the proton signals are typically observed in specific regions. For instance, the N-H proton of the quinolinone ring often appears as a broad singlet at a downfield chemical shift, around δ 11.59-12.16 ppm. rsc.orgmdpi.com Aromatic protons resonate in the range of δ 7.13-8.72 ppm, with their specific shifts and coupling patterns providing information about the substitution on the quinoline (B57606) core. rsc.orgmdpi.com

¹³C NMR spectra complement the proton data by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the this compound moiety is a key diagnostic signal, typically resonating in the downfield region around δ 160.6-176.92 ppm. rsc.orgmdpi.com The aromatic carbons show signals in the range of δ 107.32-150.2 ppm. rsc.orgmdpi.com The specific chemical shifts of the carbon atoms in the quinoline ring are sensitive to the nature and position of substituents.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-phenylquinolin-4(1H)-one | DMSO-d₆ | 11.72 (s, 1H, NH), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H) | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 | rsc.org |

| Quinazolin-4(3H)-one | DMSO-d₆ | 12.16 (br. s, 1H), 8.12 (br. d, J = 8.0 Hz, 1H), 8.08 (s, 1H), 7.82–7.78 (m, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.53–7.49 (m, 1H) | 160.6, 148.7, 145.2, 134.2, 127.1, 126.6, 125.7, 122.6 | mdpi.com |

Advanced NMR Techniques (e.g., DEPT, HMBC)

To further refine the structural assignment, advanced NMR techniques are employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. royalsocietypublishing.orgweebly.com

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. royalsocietypublishing.orgdut.ac.zascience.gov This is particularly useful for establishing the connectivity between different parts of the molecule, such as linking substituents to the this compound core. For example, HMBC can show correlations between the protons of a substituent and the carbons of the quinoline ring, confirming its point of attachment. dut.ac.za Other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to determine one-bond proton-carbon correlations. royalsocietypublishing.orgdut.ac.za

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The most characteristic absorption band is that of the carbonyl (C=O) group of the lactam ring, which typically appears in the region of 1647–1695 cm⁻¹. nih.gov The N-H stretching vibration is also a prominent feature, observed as a band in the range of 3164–3336 cm⁻¹. nih.govajol.info Aromatic C-H stretching vibrations are usually found around 3000–3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1570–1640 cm⁻¹ region. ajol.infoarkat-usa.org

Table 2: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Lactam) | Stretching | 1647–1695 | nih.gov |

| N-H | Stretching | 3164–3336 | nih.govajol.info |

| C-H (Aromatic) | Stretching | 3000–3100 | arkat-usa.org |

| C=C (Aromatic) | Stretching | 1570–1640 | ajol.infoarkat-usa.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.orgrsc.org The mass spectrum typically shows a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. rsc.orgajol.inforsc.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of this compound derivatives. These compounds typically exhibit multiple absorption bands in the UV-Vis spectrum, corresponding to π-π* transitions within the aromatic system. mdpi.com For instance, some derivatives show absorption maxima around 278, 325, 339, and 360 nm. mdpi.com The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the quinoline ring. mdpi.com

Fluorescence spectroscopy provides information about the emission properties of these compounds. Certain quinazolin-4(3H)-one derivatives exhibit fluorescence, and their emission spectra can be used to study their photophysical properties. researchgate.net For example, some derivatives show fluorescence in the blue-green region. researchgate.net

Theoretical and Computational Studies of Quinolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic properties and behavior of molecules. For Quinolin-4(3H)-one derivatives, these methods have been instrumental in understanding their fundamental chemical characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various aspects of this compound and its derivatives. For instance, DFT calculations have been employed to optimize the molecular geometries of these compounds and to study their molecular stability. tandfonline.com

Research on quinazolin-4(3H)-one derivatives has utilized DFT to explore the relationship between molecular structure and properties like antioxidant activity and corrosion inhibition. sapub.orgphyschemres.orgresearchgate.net In studies of novel quinazolin-4(3H)-one Schiff bases, DFT at the B3LYP/6-31G* level was used to optimize ground-state geometries and calculate various electronic properties. researchgate.net Furthermore, DFT has been used to analyze the correspondence between the inhibition properties and the molecular structure of 2-phenyl-4(3H)-quinazolinone-substituted compounds. researchgate.net

The applications of DFT also extend to the synthesis and characterization of new derivatives. For example, in the study of 3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ), 3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ), and 3-allyl-2-(Prop-2-yn-1-ylthio) quinazolin-4(3H)-one (AYQ), DFT was used to determine their corrosion inhibition ability theoretically. physchemres.orgphyschemres.org Similarly, the structures of novel quinolone derivatives were optimized using the B3LYP/6-311++G(d,p) method. kuleuven.be

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. tandfonline.comresearchgate.net

For various quinoline (B57606) and quinazolinone derivatives, HOMO-LUMO analysis has been performed to predict their biological activity. tandfonline.com For example, in a study of 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ), the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized over the quinoline moiety. researchgate.net The calculated HOMO-LUMO energy gap for TMQ was 4.078 eV, indicating the potential for electron transfer. researchgate.net In another study on 2-aryl/thienyl substituted quinazolin-4(3H)-ones, the HOMO and LUMO energy levels were calculated to be in the ranges of -5.20 to -5.80 eV and -1.65 to -2.25 eV, respectively, with energy gaps ranging from 3.20 to 4.05 eV. mdpi.com

The HOMO-LUMO energy gap is also a significant parameter in quantitative structure-activity relationship (QSAR) studies. For instance, in a QSAR study of quinolone antibacterials, the energies of HOMO and LUMO were used as electronic chemical descriptors to predict their genotoxic potential. pku.edu.cn

Spectroscopic Parameter Prediction

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions serve as a valuable tool for the structural elucidation and characterization of newly synthesized compounds.

For instance, the infrared and Raman spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one were calculated using both Hartree-Fock and DFT (B3LYP) methods with the 6-31G* basis set, showing good agreement with experimental data. eurjchem.com Similarly, theoretical vibrational assignments for (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one were calculated at the B3LYP/6-311G(d,p) level and compared with experimental results. rjptonline.org

In the characterization of 3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ), 3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ), and 3-allyl-2-(Prop-2-yn-1-ylthio) quinazolin-4(3H)-one (AYQ), theoretical determinations were supplemented with experimental FTIR and NMR spectroscopy. physchemres.org Likewise, the characterization of substituted arylidene-based quinazolin-4(3H)-one motifs involved spectroscopic methods like IR, UV, and 1H- and 13C-NMR, alongside mass spectral data. frontiersin.org The chemical shifts in 1H and 13C NMR spectra for 1-(4-phenylquinolin-2-yl)propan-1-one were also calculated using various DFT methods. acs.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic and interactive way to study the interactions between molecules and their biological targets, which is fundamental for drug design and discovery.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Several QSAR studies have been conducted on quinazolin-4(3H)-one and quinolone derivatives to understand the structural requirements for their various pharmacological activities. For anticonvulsant quinazoline-4(3H)-ones, a QSAR model was developed that demonstrated a high correlation (R² = 0.899) and predictive ability (R²pred = 0.7406). researchgate.netufv.br This model indicated that the anticonvulsant activity was influenced by descriptors related to molecular volume, mass, and electronic properties. researchgate.netufv.br

For antibacterial quinolone derivatives, QSAR analyses have been performed to correlate their activity against Staphylococcus aureus with physicochemical parameters like lipophilicity (QlogP) and electronic parameters (σ). researchgate.netrasayanjournal.co.in These studies suggested that lower lipophilicity and electron-withdrawing substituents could enhance antibacterial potency. researchgate.net In another study, a QSAR model for the genotoxic potential of quinolone antibacterials was established using the octanol-water partition coefficient (logPow) and HOMO energy as key descriptors. pku.edu.cn

QSAR has also been applied to anti-HIV agents, where studies on 2-(aryl or heteroaryl)quinolin-4-amines provided guidelines for designing new active compounds. nih.gov Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to investigate the binding of 4(3H)-quinazolinone derivatives to thymidylate synthase, an important anticancer target. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for numerous this compound derivatives. For example, docking studies of quinoline derivatives have been performed against the HIV reverse transcriptase binding site, with some compounds showing higher docking scores than standard drugs. tubitak.gov.trnih.gov In one study, a pyrimidine-containing quinoline derivative exhibited the highest docking score of -10.675. tubitak.gov.trnih.gov

In the context of anticancer research, quinazolin-4(3H)-one derivatives have been docked into the active sites of various targets. For instance, docking studies were performed on spiro [(2H,3H) quinazoline-2,10 - cyclohexan]-4(1H)-one derivatives against COX-2 to investigate their anti-inflammatory activity. ijmpr.in Derivatives have also been docked against the GABAa receptor to explore their potential as antiepileptic agents, with some compounds showing higher docking scores than the reference drug diazepam. ijpsdronline.com